molecular formula C12H25NO3 B1373324 tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate CAS No. 1692710-67-0

tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate

Cat. No. B1373324
M. Wt: 231.33 g/mol
InChI Key: WCYJANVXBIHYCS-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate” is a protected amine . It is used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .


Molecular Structure Analysis

The InChI code for “tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate” is 1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15) . This indicates that the compound has a molecular weight of 231.34 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate” include a molecular weight of 231.34 . It is a powder at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Pharmacological Properties : Some derivatives of tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate have been synthesized and evaluated for their pharmacological properties, such as antiarrhythmic and hypotensive activities. For instance, certain compounds exhibited strong hypotensive action and comparable antiarrhythmic activity to the reference drug Propranolol (Chalina, Staneva, & Chakarova, 1998).

  • Intermediate for Synthesizing Carbocyclic Analogues : The compound has been used as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, crucial for the development of antiviral and anticancer drugs (Ober, Marsch, Harms, & Carell, 2004).

  • Role in Organic Syntheses and Reactions : It has been involved in various organic synthesis processes, such as the Diels–Alder reaction, showcasing its utility in the creation of complex organic molecules (Padwa, Brodney, & Lynch, 2003).

  • Use in Polyamide Synthesis : The compound has been utilized in the synthesis of penta-N-protected polyamide, a derivative with independently removable amino-protecting groups, demonstrating its potential in the creation of complex polymers (Pak & Hesse, 1998).

  • Applications in Chemical Reactions : It plays a role in various chemical reactions such as lithiation and C-H amination, illustrating its versatility in chemical transformations https://consensus.app/papers/dirhodiumiicatalyzed-amination-reaction-yakura/7a095480a1885c4ebe39ee5f23f73422/?utm_source=chatgpt" target="_blank">(Ortiz, Guijarro, & Yus, 1999; Yakura, Yoshimoto, & Ishida, 2007)

  • Utility in Crystallography and Structural Analysis : The compound has been used in crystallography to determine the relative substitution of the cyclopentane ring, aiding in structural analysis of complex molecules (Oku, Naito, Yamada, & Katakai, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYJANVXBIHYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate

CAS RN

1692710-67-0
Record name tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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